molecular formula C6H10F3NO2 B3055266 Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester CAS No. 63689-57-6

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester

Cat. No. B3055266
CAS RN: 63689-57-6
M. Wt: 185.14 g/mol
InChI Key: BBGGQYSKSQHAGM-UHFFFAOYSA-N
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Description

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester is a chemical compound . It is also known by alternate names such as tert-Butyl trifluoromethylcarbamate, N-(trifluoromethyl)carbamic acid tert-butyl ester, and tert-Butyl N-(trifluoromethyl)carbamate .


Physical And Chemical Properties Analysis

The molecular weight of Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester is 185.14 . The predicted density is 1.184±0.06 g/cm3 , and the predicted boiling point is 145.2±40.0 °C .

Scientific Research Applications

Catalyzation in Palladium-Catalyzed Amination

Carbamic acid 2-trimethylsilylethyl ester (Teoc-NH2) is utilized as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This method allows for the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010).

Role in HIV Protease Inhibitor Synthesis

The chiral intermediate [(1S,2R) [3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester] is prepared for the total synthesis of HIV protease inhibitor BMS-186318. Streptomyces nodosus SC 13149 is employed for the stereoselective reduction of its precursor, achieving high optical and diastereomeric purity (Patel et al., 1997).

In Pharmacological Studies

Carbamic acid esters, including (trifluoromethyl)-, 1,1-dimethylethyl ester derivatives, have been examined for physostigmine-like action in pharmacological studies. These esters show varying degrees of toxicity, miotic action, and effects on intestinal peristalsis, depending on their specific structure (Aeschlimann & Reinert, 1931).

Trifluoromethylation of Esters

Carbamic acid (trifluoromethyl)-, 1,1-dimethylethyl ester is involved in cesium fluoride catalyzed trifluoromethylation procedures. This process is used for nucleophilic trifluoromethylation of carboxylic esters, aldehydes, and ketones, leading to novel trifluoromethylated compounds (Singh et al., 1999).

Biocatalytic Synthesis of Chiral Intermediates

In the biocatalytic synthesis of chiral intermediates for antiviral and antihypertensive drugs, this compound plays a crucial role. The process involves microbial cultures for the stereoselective reduction of precursors, achieving high enantiomeric excess and diastereomeric purity, important for drug synthesis (Patel, 1999).

Synthesis of Tolylenediisocyanate

In the development of tolylenediisocyanate synthesis processes, carbamic acid esters are prepared by alkoxycarbonylation, and are then pyrolyzed to yield tolylenediisocyanate and corresponding alcohols. This demonstrates its utility in the synthesis of important chemical intermediates (Aso & Baba, 2003).

Conversion in Medicinal Chemistry

This compound is converted in a biocatalytic method to a critical intermediate in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This showcases its role in creating complex pharmaceutical compounds (Gill & Patel, 2006).

properties

IUPAC Name

tert-butyl N-(trifluoromethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-5(2,3)12-4(11)10-6(7,8)9/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGGQYSKSQHAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337872
Record name Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63689-57-6
Record name Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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